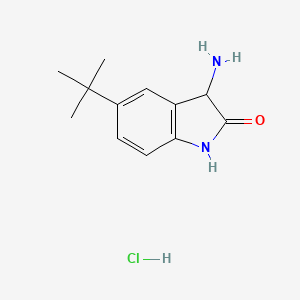

Clorhidrato de 3-amino-5-terc-butil-2,3-dihidro-1H-indol-2-ona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Tratamiento del Cáncer

Los derivados del indol, incluido nuestro compuesto de interés, se han estudiado ampliamente por su potencial en el tratamiento del cáncer. Pueden interactuar con diversas vías biológicas que son cruciales en la proliferación y supervivencia de las células cancerosas. Por ejemplo, se ha demostrado que algunos derivados del indol inhiben la actividad de las tirosina quinasas, enzimas que a menudo están hiperactivas en las células cancerosas .

Actividad Antimicrobiana

Se sabe que el núcleo del indol posee propiedades antimicrobianas. La investigación ha indicado que las modificaciones en la estructura del indol, como las presentes en el clorhidrato de 3-amino-5-terc-butil-2,3-dihidro-1H-indol-2-ona, pueden mejorar esta actividad. Estos compuestos pueden ser efectivos contra una gama de bacterias y hongos, lo que los hace valiosos en el desarrollo de nuevos antibióticos .

Trastornos Neurodegenerativos

Los indoles se han visto implicados en el tratamiento de trastornos neurodegenerativos debido a su capacidad para modular los sistemas de neurotransmisores. Se están explorando los derivados del indol por sus efectos neuroprotectores y su potencial para mejorar las funciones cognitivas en enfermedades como el Alzheimer y el Parkinson .

Efectos Antiinflamatorios y Analgésicos

Las propiedades antiinflamatorias y analgésicas de los derivados del indol los convierten en candidatos para el desarrollo de nuevos medicamentos para aliviar el dolor. Actúan inhibiendo la síntesis de citoquinas proinflamatorias y mediadores involucrados en la sensación de dolor .

Enfermedades Cardiovasculares

Los derivados del indol pueden influir en la salud cardiovascular al afectar el endotelio vascular y las células del músculo liso. Se han estudiado por sus efectos vasodilatadores y su potencial para prevenir la aterosclerosis, una causa principal de ataques cardíacos y accidentes cerebrovasculares .

Aplicaciones Antivirales y Antiparasitarias

La investigación ha demostrado que los derivados del indol pueden exhibir actividades antivirales contra una variedad de virus de ARN y ADN. Además, se han probado sus efectos antiparasitarios, particularmente en el tratamiento de enfermedades como la malaria .

Aplicaciones Agrícolas

Los derivados del indol también son importantes en la agricultura. Pueden actuar como promotores del crecimiento y están involucrados en la síntesis de hormonas vegetales como las auxinas. Esto los hace útiles para aumentar los rendimientos de los cultivos y mejorar la resistencia a las plagas .

Ciencia de Materiales

Las propiedades estructurales de los derivados del indol los hacen aptos para aplicaciones en la ciencia de los materiales. Se pueden utilizar en la síntesis de semiconductores orgánicos y como componentes en diodos emisores de luz (LED) y otros dispositivos electrónicos .

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that result in their biological activity . These interactions can lead to the treatment of various disorders in the human body .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

It’s known that the synthesis of indole derivatives can be run under solvent-free conditions , suggesting that the synthesis environment can impact the properties of the compound.

Análisis Bioquímico

Biochemical Properties

3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The compound’s interaction with enzymes such as cytochrome P450 and proteins involved in cell signaling pathways highlights its potential as a therapeutic agent. The nature of these interactions often involves binding to active sites or allosteric sites, leading to inhibition or activation of the target biomolecule.

Cellular Effects

The effects of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in apoptosis, cell cycle regulation, and immune response . Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . Alternatively, it may interact with transcription factors, influencing the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different conditions . The degradation of the compound over time can lead to the formation of metabolites with distinct biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride vary with different dosages in animal models. Low doses of the compound may exhibit therapeutic effects, while high doses can lead to toxic or adverse effects . Threshold effects observed in these studies highlight the importance of dose optimization for achieving desired therapeutic outcomes. Toxicity studies have shown that high doses of the compound can cause liver and kidney damage, emphasizing the need for careful dose selection in preclinical and clinical studies.

Metabolic Pathways

3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride within cells and tissues are critical for understanding its pharmacokinetics and pharmacodynamics. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of 3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. For example, the compound’s presence in the nucleus may affect gene expression, while its localization in the mitochondria may impact cellular metabolism.

Propiedades

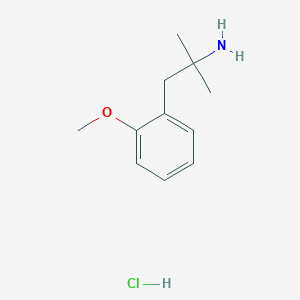

IUPAC Name |

3-amino-5-tert-butyl-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-12(2,3)7-4-5-9-8(6-7)10(13)11(15)14-9;/h4-6,10H,13H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTFOCNLHQTLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461706-05-7 | |

| Record name | 2H-Indol-2-one, 3-amino-5-(1,1-dimethylethyl)-1,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652444.png)

![1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1652445.png)

![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1652446.png)

![tert-Butyl 2-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1652450.png)

![Methyl 6-(benzylsulfanylmethyl)-4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1652451.png)

![5-O-Tert-butyl 3-O-methyl 6-(benzylsulfanylmethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1652452.png)

![(2R)-3-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]butanoic acid;hydrochloride](/img/structure/B1652453.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B1652454.png)

![methyl 2-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-ethylimidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1652457.png)

![2-(3-Oxo-3,5,6,7-tetrahydro-cyclopenta[c]pyridazin-2-yl)-propionic acid](/img/structure/B1652458.png)